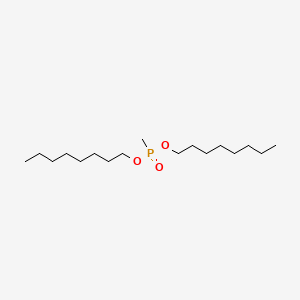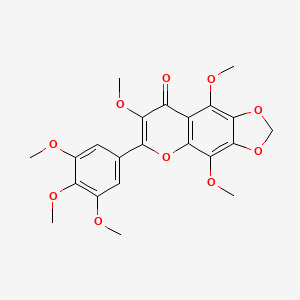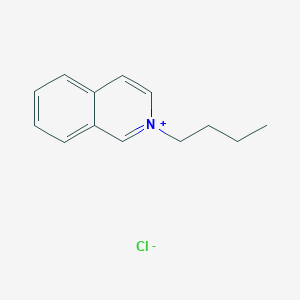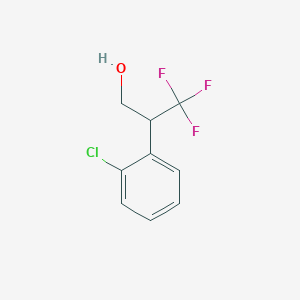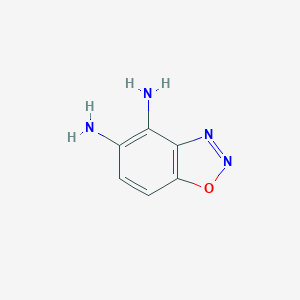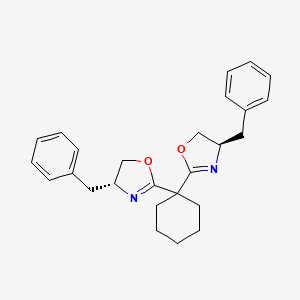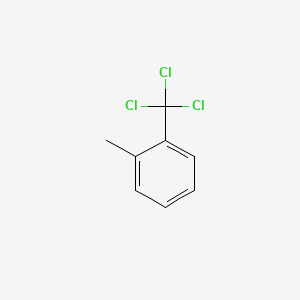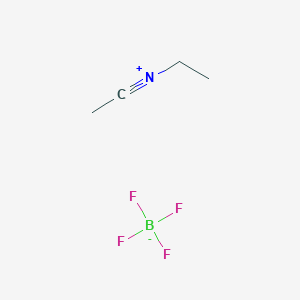
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate is an organophosphorus compound with the molecular formula C7H11Cl4O4P. It is known for its use in various industrial and agricultural applications due to its chemical properties. The compound is characterized by its high density (1.464 g/cm³) and boiling point (318.4ºC at 760 mmHg) .
Méthodes De Préparation
The synthesis of 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be achieved through several routes. One common method involves the reaction of phosphoric acid derivatives with chlorinated hydrocarbons under controlled conditions. Industrial production often utilizes a Perkow rearrangement, where triethyl phosphite reacts with chlorinated aldehydes to form the desired product . The reaction conditions typically include the use of solvents like benzene or xylene and may require catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid and other oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, forming different organophosphorus compounds.
Common reagents used in these reactions include water, bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Mécanisme D'action
The mechanism by which 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate exerts its effects involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus insecticides.
Comparaison Avec Des Composés Similaires
2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be compared with other organophosphorus compounds such as:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share similar structural features and mechanisms of action but differ in their specific applications and toxicity profiles.
Malathion (diethyl 2-[(dimethoxyphosphinothioyl)thio]butanedioate): Unlike this compound, malathion is less toxic to mammals and is widely used in public health for mosquito control.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potency as an insecticide.
Propriétés
Numéro CAS |
3309-67-9 |
|---|---|
Formule moléculaire |
C7H11Cl4O4P |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
2,2-dichloroethenyl 2,3-dichloropropyl ethyl phosphate |
InChI |
InChI=1S/C7H11Cl4O4P/c1-2-13-16(12,15-5-7(10)11)14-4-6(9)3-8/h5-6H,2-4H2,1H3 |
Clé InChI |
BHFXPVGYEDGFFF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC(CCl)Cl)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
